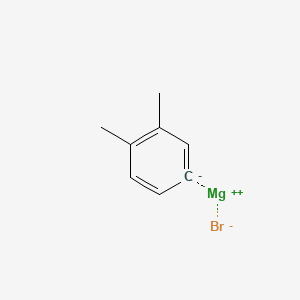
2 4-DIMETHYLPHENYLMAGNESIUM BROMIDE 0.&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenylmagnesium bromide, 0.5M in 2-Methyltetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is a solution of 3,4-Dimethylphenylmagnesium bromide in 2-Methyltetrahydrofuran, which serves as a solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylmagnesium bromide is typically prepared by reacting 3,4-dimethylbromobenzene with magnesium metal in the presence of a dry ether solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the preparation of 3,4-Dimethylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with inert gas purging systems
Solvent Recovery: Systems to recover and recycle the solvent
Purification: Techniques such as distillation to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution: Can replace halides in organic compounds
Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones
Halides: Alkyl and aryl halides
Catalysts: Nickel, palladium, or copper catalysts for coupling reactions
Major Products
Alcohols: From reactions with carbonyl compounds
Hydrocarbons: From coupling reactions
Substituted Aromatics: From substitution reactions
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent to form carbon-carbon bonds
Pharmaceuticals: In the synthesis of drug intermediates
Material Science: In the preparation of polymers and advanced materials
Biochemistry: For the modification of biomolecules
Wirkmechanismus
The mechanism of action of 3,4-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups to form alcohols or participating in coupling reactions to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethylphenylmagnesium bromide
- 2,4-Dimethylphenylmagnesium bromide
- 2,5-Dimethylphenylmagnesium bromide
Uniqueness
3,4-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The position of the methyl groups can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C8H9BrMg |
|---|---|
Molekulargewicht |
209.37 g/mol |
IUPAC-Name |
magnesium;1,2-dimethylbenzene-5-ide;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MRUHVZDUDMOXJP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















